Structural Confirmation via 1H-NMR for Identity Verification Against the Sorafenib Impurity Standard
The unambiguous identity of Methyl 4-(4-aminophenoxy)pyridine-2-carboxylate as Sorafenib Impurity 16 is confirmed by its distinct 1H-NMR spectrum, which provides a quantitative fingerprint that differentiates it from all other Sorafenib-related impurities. This spectral data, when compared to a reference standard, is a regulatory expectation for impurity identification .
| Evidence Dimension | 1H-NMR Spectral Fingerprint |
|---|---|
| Target Compound Data | 1H-NMR (DMSO-d6) δ 8.51 (d, J=5.7 Hz, 1H), 7.35 (d, J=2.4 Hz, 1H), 7.10 (dd, J=5.7, 2.7 Hz, 1H), 6.86 (dt, J=9.0, 2.4 Hz, 2H), 6.63 (dt, J=8.7, 2.4 Hz, 2H), 5.18 (br s, 2H), 3.86 (s, 3H) |
| Comparator Or Baseline | A different Sorafenib impurity (e.g., a positional isomer or a des-methyl analog) would exhibit a distinctly different NMR spectrum. |
| Quantified Difference | Not applicable (qualitative spectral match). |
| Conditions | DMSO-d6 solvent. Data sourced from a published synthetic procedure for this specific compound. |
Why This Matters
This specific 1H-NMR data set is the definitive analytical benchmark for confirming the identity of this compound, which is essential for its use as an impurity reference standard in quality control.
